molecular formula C11H14FNO2 B15315609 (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoicacid

(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoicacid

Cat. No.: B15315609
M. Wt: 211.23 g/mol
InChI Key: HBOXKQRGOOBFOX-SNVBAGLBSA-N
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Description

(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and dimethylamine.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to form the desired (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In industrial settings, the production of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as flow microreactors to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence signaling pathways and biochemical processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid
  • (2R)-2-(dimethylamino)-3-(4-bromophenyl)propanoic acid
  • (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid

Uniqueness

Compared to its analogs, (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

HBOXKQRGOOBFOX-SNVBAGLBSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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